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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of two notable Nav1.7 channel blockers, PF-05089771 and
CNV1014802. This analysis is based on available preclinical and clinical data, focusing on their
mechanism of action, selectivity, and clinical efficacy in pain management.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics
due to its key role in the transmission of pain signals. Genetic studies have linked gain-of-
function mutations in the SCN9A gene, which encodes Nav1.7, to inherited pain disorders,
while loss-of-function mutations result in a congenital inability to experience pain. This has
spurred the development of selective Nav1.7 inhibitors, including PF-05089771 and
CNV1014802, as potential non-opioid analgesics.

Mechanism of Action and Selectivity

Both PF-05089771 and CNV1014802 are state-dependent sodium channel blockers, meaning
they preferentially bind to and inhibit Nav channels in the open or inactivated states, which are
more prevalent during high-frequency neuronal firing characteristic of pain states.

PF-05089771, developed by Pfizer, is a potent and highly selective inhibitor of the Nav1.7
channel.[1][2] It demonstrates significant selectivity for Nav1.7 over other Nav channel
subtypes, including those involved in cardiac and central nervous system function.[1][3] The
compound interacts with the voltage-sensor domain of domain IV of the Nav1.7 channel,
stabilizing it in a non-conducting conformation.[4][5] This state-dependent binding contributes to
its targeted action on pain-sensing neurons.
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CNV1014802 (also known as raxatrigine or BIIBO74), developed by Convergence
Pharmaceuticals (later acquired by Biogen), was initially characterized as a selective Nav1.7
inhibitor.[6][7] However, subsequent studies have indicated that it is a less selective sodium
channel blocker, with activity against multiple Nav subtypes.[8][9] Its mechanism involves
enhancing the fast inactivation of the Nav1.7 channel, thereby reducing neuronal excitability.
[10][11]
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Figure 1: Simplified signaling pathway of Nav1.7 inhibition.

Quantitative Comparison of In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of
PF-05089771 and CNV1014802 against various Nav channel subtypes.
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Target PF-05089771 IC50 (nM) CNV1014802 IC50 (pM)

Human Nav1.7 11 (inactivated state)[1][3][4] 1.7 (holding potential -70 mV)
[10][11]

Human Navl1.1 850[1] ~20[9]

Human Nav1.2 110[1] ~10[9]

Human Navl1.3 11,000[1] ~15[9]

Human Navl.4 10,000[1] ~8[9]

Human Navl.5 25,000[1] ~66[9]

Human Navl.6 160[1] ~14[9]

Human Navl1.8 >10,000(3] ~6[9]

Rat Navl1.7 171]1] Not Available

Mouse Nav1.7 8[1] Not Available

Clinical Development and Efficacy

The clinical development pathways for PF-05089771 and CNV1014802 have yielded divergent
outcomes, providing valuable insights into the translation of preclinical findings to clinical
efficacy.

PF-05089771 underwent several Phase Il clinical trials for various pain indications. While it
showed a statistically significant improvement in postoperative dental pain compared to
placebo, its efficacy was only about half that of ibuprofen.[12] In a study on inherited
erythromelalgia, a single dose reduced heat-induced pain, but the study size was very small.
[12] A key trial in painful diabetic neuropathy showed a disappointing lack of statistically
significant improvement in pain scores compared to placebo, while the active control,
pregabalin, demonstrated a robust effect.[12][13] Consequently, the development of PF-
05089771 was discontinued.[14][15]

CNV1014802 demonstrated positive results in Phase Il clinical trials. A study in patients with
trigeminal neuralgia, a severe form of facial pain, showed a consistent and statistically
significant reduction in pain severity and the number of paroxysms compared to placebo.[6][16]
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The drug was well-tolerated in this study.[6] Another Phase Il trial in patients with lumbosacral
radiculopathy (sciatica) also reported a statistically significant reduction in pain.[17]
CNV1014802 received orphan-drug designation from the FDA for the treatment of trigeminal
neuralgia.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://m.script-one.com/pdf/JMT-1-104.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950419/
https://www.oatext.com/Moving-targets-in-sodium-channel-blocker-development-the-case-of-raxatrigine-from-a-central-NaV1-3-blocker-via-a-peripheral-NaV1-7-blocker-to-a-less-selective-sodium-channel-blocker.php
https://www.researchgate.net/publication/320813389_Enhancing_inactivation_rather_than_reducing_activation_of_Nav17_channels_by_a_clinically_effective_analgesic_CNV1014802
https://pubmed.ncbi.nlm.nih.gov/29094728/
https://pubmed.ncbi.nlm.nih.gov/29094728/
https://www.tandfonline.com/doi/full/10.1080/13543784.2020.1728254
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://synapse.patsnap.com/drug/6f76fdc096c64fb08cc49d1cdd42e852
https://www.researchgate.net/publication/324002659_Efficacy_of_the_Nav17_Blocker_Pf-05089771_in_A_Randomised_Placebo-Controlled_Double-Blind_Clinical_Study_in_Subjects_with_Painful_Diabetic_Peripheral_Neuropathy
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-sodium-channel-blocker-cnv1014802-shows-excellent-efficacy-and-safety-in-ground-breaking-phase-ii-trigeminal-neuralgia-study-263240011.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-sodium-channel-blocker-cnv1014802-shows-excellent-efficacy-and-safety-in-ground-breaking-phase-ii-trigeminal-neuralgia-study-263240011.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-sodium-channel-blocker-cnv1014802-shows-excellent-efficacy-and-safety-in-ground-breaking-phase-ii-trigeminal-neuralgia-study-263240011.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-nav17-selective-sodium-channel-blocker-cnv1014802-demonstrates-proof-of-concept-in-second-neuropathic-pain-study-in-lumbosacral-radiculopathy-276421341.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-nav17-selective-sodium-channel-blocker-cnv1014802-demonstrates-proof-of-concept-in-second-neuropathic-pain-study-in-lumbosacral-radiculopathy-276421341.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-novel-nav17-selective-sodium-channel-blocker-cnv1014802-demonstrates-proof-of-concept-in-second-neuropathic-pain-study-in-lumbosacral-radiculopathy-276421341.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-receives-orphan-drug-designation-for-nav17-blocking-pain-drug-cnv1014802-217533481.html
https://www.prnewswire.com/news-releases/convergence-pharmaceuticals-receives-orphan-drug-designation-for-nav17-blocking-pain-drug-cnv1014802-217533481.html
https://www.benchchem.com/product/b609952#comparative-analysis-of-pf-05089771-and-cnv1014802
https://www.benchchem.com/product/b609952#comparative-analysis-of-pf-05089771-and-cnv1014802
https://www.benchchem.com/product/b609952#comparative-analysis-of-pf-05089771-and-cnv1014802
https://www.benchchem.com/product/b609952#comparative-analysis-of-pf-05089771-and-cnv1014802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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